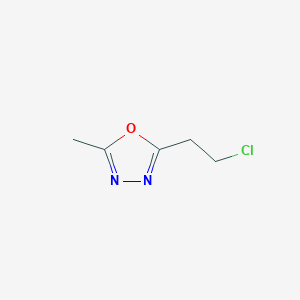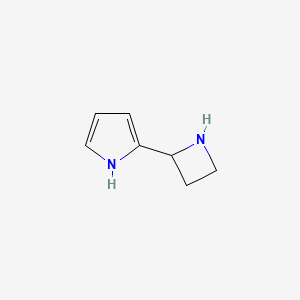
1-Octylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Octylpyrrolidine, also known as 1-octyl-2-pyrrolidone, is a member of the N-alkylpyrrolidin-2-one group. This compound is characterized by a pyrrolidinone ring attached to an octyl chain. It is a colorless to yellow liquid with a molecular formula of C12H23NO and a molar mass of 197.32 g/mol . It is slightly soluble in water but highly soluble in most polar and non-polar solvents .
Métodos De Preparación
1-Octylpyrrolidine can be synthesized through various methods. One common synthetic route involves the reaction of 2-pyrrolidinone with 1-bromooctane in the presence of a base such as tetrabutylammonium bromide. The reaction is typically carried out at elevated temperatures around 90°C for about 10 hours . Industrial production methods often involve similar processes but on a larger scale, ensuring high purity and yield of the final product .
Análisis De Reacciones Químicas
1-Octylpyrrolidine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products depending on the conditions and reagents used.
Reduction: It can be reduced to form different derivatives.
Substitution: This compound can participate in substitution reactions, where the octyl group or the pyrrolidinone ring can be modified.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Octylpyrrolidine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Octylpyrrolidine involves its ability to interact with various molecular targets. As a permeation enhancer, it disrupts the lipid bilayer of cell membranes, increasing the permeability and allowing for better absorption of drugs . Its surfactant properties are due to the chemical bonding of a non-polar alkyl chain with a hydrophilic pyrrolidin-2-one head, which allows it to reduce surface tension and improve solubility of hydrophobic molecules .
Comparación Con Compuestos Similares
1-Octylpyrrolidine is unique due to its combination of a hydrophilic pyrrolidinone ring and a hydrophobic octyl chain, which gives it excellent surfactant and solvent properties. Similar compounds include:
1-Decylpyrrolidine: Similar structure but with a decyl chain, offering different solubility and surfactant properties.
1-Hexylpyrrolidine: Contains a hexyl chain, providing different physical and chemical properties.
N-Methylpyrrolidone: A smaller molecule with different applications and properties .
These compounds share the pyrrolidinone ring but differ in the length and nature of the alkyl chain, which affects their solubility, reactivity, and applications.
Propiedades
IUPAC Name |
1-octylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N/c1-2-3-4-5-6-7-10-13-11-8-9-12-13/h2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTWKCSNWONACC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00434104 |
Source


|
| Record name | 1-octylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7335-08-2 |
Source


|
| Record name | 1-octylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
amine](/img/structure/B13318041.png)

![3-{7-Oxabicyclo[2.2.1]heptan-2-yl}-3-oxopropanal](/img/structure/B13318048.png)




![2-{1-[(Butan-2-yl)amino]ethyl}-4-fluorophenol](/img/structure/B13318093.png)
![(Butan-2-yl)[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B13318098.png)
![3-Methyl-1H,2H,2aH,3H,7bH-indeno[1,2-b]azet-2-one](/img/structure/B13318099.png)
![2-(2-{[1-(Pyridin-4-yl)ethyl]amino}ethoxy)ethan-1-ol](/img/structure/B13318112.png)



